An In-depth Technical Guide to 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the substituted aminopyrazole, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine. While a specific CAS Registry Number for this compound is not readily found in publicly accessible databases, this guide synthesizes established chemical principles and field-proven insights to detail its logical synthesis, robust characterization methodologies, and significant potential within medicinal chemistry. The pyrazole scaffold is a cornerstone of many therapeutic agents, and understanding the nuances of its derivatives is critical for the development of novel pharmaceuticals.[1][2][3][4] This guide serves as a foundational resource for researchers engaged in the exploration of this promising chemical space.
Introduction and Chemical Identity
1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine belongs to the class of N-aryl-aminopyrazoles, a family of heterocyclic compounds renowned for a wide spectrum of biological activities.[1][3][4] The core structure consists of a five-membered pyrazole ring bearing an amino group, a methyl group, and a 3,5-dimethylphenyl (m-xylyl) substituent at the N1 position. The precise arrangement of these substituents is critical for its interaction with biological targets.
Nomenclature and Structure:
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Systematic Name: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
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Alternative Name: 2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine
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Molecular Formula: C₁₂H₁₅N₃
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Molecular Weight: 201.27 g/mol
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InChIKey: ZKWCQOGKTAHXKC-UHFFFAOYSA-N
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of drugs like the anti-inflammatory celecoxib, the analgesic dipyrone, and various agents in development for oncology and infectious diseases.[2] The amino group at the 3-position provides a key vector for further functionalization and a critical hydrogen-bonding moiety for target engagement.
Retrosynthesis and Recommended Protocol
The synthesis of 1-aryl-5-methyl-1H-pyrazol-3-amines is most effectively achieved through the condensation of an appropriately substituted arylhydrazine with a β-ketonitrile. This approach, known as the Knorr pyrazole synthesis and its variations, offers a reliable and regioselective route to the desired isomer.
Causality of the Synthetic Strategy
The core principle involves a nucleophilic attack by the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration. The choice of (3,5-dimethylphenyl)hydrazine as the starting material dictates the N1-substituent. The use of acetoacetonitrile (3-oxobutanenitrile) provides the C3-amino and C5-methyl substitution pattern on the pyrazole ring. An alternative, efficient precursor is 3-aminocrotononitrile, which can react with aryl hydrazines under acidic, microwave-assisted conditions to yield the target aminopyrazoles.[5]
The regioselectivity of the reaction is a critical consideration. The initial reaction typically occurs between the more nucleophilic nitrogen of the hydrazine (the NH₂ group) and the more electrophilic carbonyl carbon of the β-ketonitrile. The subsequent cyclization is directed by the tautomeric forms of the intermediate, leading predominantly to the 1,5-disubstituted-3-aminopyrazole isomer.
Proposed Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of the target compound.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating system adapted from established methods for similar aminopyrazoles.[5]
Materials:
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(3,5-Dimethylphenyl)hydrazine hydrochloride
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Acetoacetonitrile
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Glacial Acetic Acid
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Sodium Bicarbonate (NaHCO₃)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for chromatography)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (3,5-dimethylphenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid (10 mL per gram of hydrazine).
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Addition of Reagents: Add acetoacetonitrile (1.1 eq) to the stirred suspension at room temperature.
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Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Quenching and Neutralization: Cool the mixture to room temperature and pour it slowly into a beaker of ice water. Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine.
Structural Characterization and Data Analysis
Unambiguous characterization is essential to confirm the identity, purity, and isomeric structure of the synthesized compound. A multi-technique approach is mandatory.[6][7]
Analytical Techniques and Expected Data
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals for the two methyl groups on the phenyl ring (~2.3 ppm), the pyrazole methyl group (~2.2 ppm), the pyrazole C4-H (~5.5-6.0 ppm), aromatic protons on the dimethylphenyl ring (~6.8-7.0 ppm), and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the methyl carbons, aromatic carbons, and the three distinct pyrazole ring carbons (C3, C4, C5). |
| Mass Spec (ESI-MS) | Molecular Weight Verification | A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.13. |
| HPLC | Purity Assessment | A single major peak under optimized conditions, allowing for quantification of purity (e.g., >95%). |
| FTIR | Functional Group Identification | Characteristic stretches for N-H (amine, ~3300-3400 cm⁻¹), C-H (aromatic and aliphatic), and C=N/C=C (pyrazole ring) bonds. |
Distinguishing Regioisomers: The Critical Step
The condensation reaction can potentially yield the 1,3-disubstituted-5-amino isomer. Distinguishing this from the desired 1,5-disubstituted-3-amino product is crucial. 2D NMR techniques are invaluable for this purpose.[7]
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Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A definitive NOE correlation would be observed between the protons of the N1-aryl ring and the protons of the C5-methyl group, confirming the 1,5-substitution pattern.
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Heteronuclear Multiple Bond Correlation (HMBC): This technique shows 2- and 3-bond correlations between protons and carbons. The protons of the C5-methyl group should show a correlation to both the C5 and C4 carbons of the pyrazole ring. The protons on the N1-aryl ring should show correlations to the C5 carbon.
Applications in Drug Discovery and Development
The aminopyrazole motif is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions and its synthetic tractability.[1][3][4]
Established Bioactivities of the Pyrazole Core
Derivatives of the pyrazole scaffold have demonstrated a remarkable range of therapeutic activities:
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Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase-2 (COX-2).[2]
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Anticancer: Targeting protein kinases, which are often dysregulated in cancer.
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Antimicrobial: Showing efficacy against various bacterial and fungal strains.[1][6][8]
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Antiviral & Antiprotozoal: Acting on essential enzymes in viral or protozoal life cycles.[1]
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CNS Activity: Modulating receptors and enzymes within the central nervous system.
Potential Therapeutic Pathways
The structure of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine makes it an attractive candidate for exploration in several therapeutic areas. The diagram below illustrates the relationship between the core scaffold and potential molecular targets.
Caption: Potential molecular targets for the aminopyrazole scaffold in therapeutic development.
The 3-amino group is a key hydrogen bond donor and can interact with the hinge region of protein kinases. The 3,5-dimethylphenyl group can occupy hydrophobic pockets in enzyme active sites, enhancing binding affinity and selectivity. Researchers can use this core structure as a starting point for library synthesis, modifying the aryl ring or acylating the amino group to explore structure-activity relationships (SAR) for specific targets.
Conclusion
1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine represents a synthetically accessible and therapeutically promising molecule. While its specific properties are yet to be widely documented, this guide provides a robust framework based on the well-established chemistry of the aminopyrazole class. By following the detailed protocols for synthesis and characterization, researchers can confidently produce and validate this compound. Its structural features make it a prime candidate for screening in various drug discovery programs, particularly in oncology and inflammatory diseases, continuing the legacy of the pyrazole core as a cornerstone of modern medicinal chemistry.
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